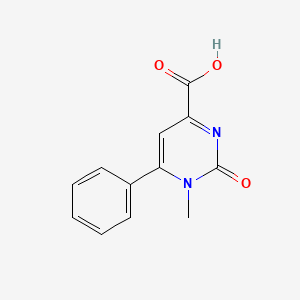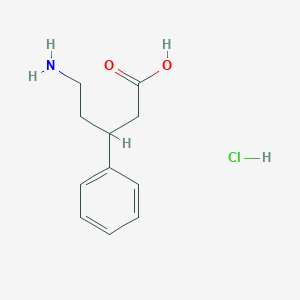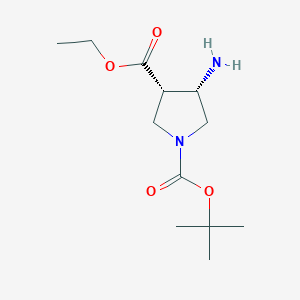![molecular formula C17H11Cl2N5 B1384858 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-85-8](/img/structure/B1384858.png)
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción general
Descripción
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, more commonly known as 6-CPCPP, is a small molecule compound that has been the subject of numerous scientific studies. It has a wide range of applications in the fields of organic chemistry and biochemistry, including the synthesis of new compounds, the investigation of biochemical pathways, and the study of physiological effects. In
Aplicaciones Científicas De Investigación
Antitubercular Agents
The pyrazolo[3,4-d]pyrimidine scaffold is explored for its potential as antitubercular agents. Researchers have synthesized a library of derivatives and assessed their activity against Mycobacterium tuberculosis. Some compounds have shown promising minimum inhibitory concentration (MIC) values, indicating potential use in treating tuberculosis .
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidines have been reported to exhibit antibacterial activity against various bacterial strains. A set of these compounds, with different substituents, has been tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing potential as antibacterial agents .
Anticancer Screening
The structural framework of pyrazolo[3,4-d]pyrimidines allows for the development of compounds with anticancer properties. In vitro screening of synthesized compounds has been conducted to evaluate their efficacy against cancer cell lines, providing a basis for further anticancer drug development .
Lead Optimization for Drug Development
Due to their drug-like properties, such as a molecular weight less than 400 and a ClogP value less than 4, pyrazolo[3,4-d]pyrimidine derivatives are considered good candidates for lead optimization in drug development. This process involves modifying the compound to improve its pharmacological profile .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit activity against various targets such as mycobacterium tuberculosis and cyclin-dependent kinases (CDKs) .
Mode of Action
It is suggested that the compound might interact with its targets leading to inhibition or modulation of their activity . The structure-activity relationship study suggests that different substitutions on the phenyl ring can influence the compound’s activity .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the pathways related to cell proliferation and bacterial growth .
Pharmacokinetics
It is noted that compounds with a clogp value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Action Environment
It is known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of many compounds .
Propiedades
IUPAC Name |
6-chloro-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-5-4-6-12(9-11)21-15-14-10-20-24(13-7-2-1-3-8-13)16(14)23-17(19)22-15/h1-10H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRKOSAJYBIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384777.png)








![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)


